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Disclaimer
The following application notes and protocols are based on the general principles of organotin

chemistry. Butyltriiodo-stannane is a compound for which specific literature and experimental

data are limited. Therefore, the information provided herein is largely based on analogies to

more well-studied organotin halides. The proposed synthesis and application protocols should

be considered as starting points and will likely require significant optimization.

Introduction
Butyltriiodo-stannane (BuSnI₃) is a monoalkyltin trihalide, a class of organotin compounds

characterized by a single alkyl group and three halogen atoms covalently bonded to a central

tin atom. These compounds are known for their strong Lewis acidity, which increases with the

number of electronegative halogen substituents.[1][2] The reactivity of butyltriiodo-stannane is

anticipated to be dominated by its electrophilic tin center, making it a potential catalyst and

intermediate in various organic transformations relevant to complex molecule synthesis.

Proposed Synthesis of Butyltriiodo-stannane
The synthesis of monoalkyltin trihalides can be challenging due to the tendency for multiple

alkylations.[3] However, two primary methods, redistribution and direct alkylation, are generally
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employed for the synthesis of related compounds and can be adapted for the preparation of

butyltriiodo-stannane.

Redistribution Reaction (Kocheshkov Reaction)
This method involves the reaction of a tetraalkyltin with a tin tetrahalide.[4][5] To favor the

formation of the monoalkyltin trihalide, a stoichiometric excess of the tin tetrahalide is used.

Reaction:

Bu₄Sn + 3 SnI₄ → 4 BuSnI₃

Experimental Protocol: Proposed Synthesis via Redistribution

To a stirred solution of tin(IV) iodide (3.0 molar equivalents) in a suitable anhydrous solvent

(e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add

tetrabutyltin (1.0 molar equivalent) dropwise at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of

the starting materials.

Cool the reaction mixture to room temperature.

The product, butyltriiodo-stannane, is expected to be a high-boiling liquid or a solid.

Purification can be attempted by vacuum distillation or recrystallization from a non-polar

solvent. However, be aware that redistribution reactions can be reversible at high

temperatures.

Direct Alkylation
Direct alkylation of a tin(II) halide in the presence of an alkyl halide and a suitable catalyst is

another potential route.

Reaction:

SnI₂ + BuI → BuSnI₃

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://en.wikipedia.org/wiki/Organotin_chemistry
https://iasj.rdd.edu.iq/journals/uploads/2025/02/20/4ea4a10d5f5b4e275d547f8814a17f64.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15482212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Proposed Synthesis via Direct Alkylation

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert

atmosphere, add tin(II) iodide (1.0 molar equivalent) and a catalytic amount of a transition

metal complex (e.g., a palladium or platinum complex).[6]

Add an excess of butyl iodide (used as both reactant and solvent).

Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction

progress by analyzing aliquots (e.g., by ¹H NMR after quenching a sample with a deuterated

solvent).

Upon completion, cool the reaction mixture and remove the excess butyl iodide under

reduced pressure.

The crude product can then be purified as described in the redistribution protocol.

Applications in Complex Molecule Synthesis
The primary utility of butyltriiodo-stannane in organic synthesis is expected to stem from its

strong Lewis acidity.

Lewis Acid Catalysis
Monoalkyltin trihalides are potent Lewis acids and can be used to catalyze a variety of

reactions.[1][7] The high Lewis acidity of BuSnI₃ could be advantageous in reactions such as:

Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles, potentially

influencing stereoselectivity.

Friedel-Crafts Reactions: Activating electrophiles for acylation or alkylation of aromatic rings.

Carbonyl Activations: Activating aldehydes and ketones towards nucleophilic attack in

reactions like aldol additions, Michael additions, and cyanohydrin formation.

Esterification and Transesterification: Catalyzing the formation of esters, particularly for

sterically hindered substrates.[1][2]
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Table 1: Potential Applications of Butyltriiodo-stannane as a Lewis Acid Catalyst

Reaction Type Substrate 1 Substrate 2
Potential
Advantage

Diels-Alder Anthracene Maleic anhydride

Increased reaction

rate and endo/exo

selectivity

Friedel-Crafts

Acylation
Toluene Acetyl chloride

Mild reaction

conditions compared

to AlCl₃

Aldol Addition Benzaldehyde Acetone

Activation of the

aldehyde for

nucleophilic attack

Michael Addition Chalcone Diethyl malonate
Promotion of

conjugate addition

Precursor to Other Organotin Reagents
Butyltriiodo-stannane can serve as a precursor for the synthesis of other butyltin derivatives

with varying reactivity by substitution of the iodide ions.

Experimental Protocol: Representative Lewis Acid Catalyzed Diels-Alder Reaction

To a solution of the dienophile (e.g., maleic anhydride, 1.0 mmol) in anhydrous

dichloromethane (10 mL) under an inert atmosphere, add butyltriiodo-stannane (0.1 mmol,

10 mol%) at room temperature.

Stir the mixture for 15 minutes.

Add the diene (e.g., anthracene, 1.2 mmol) and continue stirring at room temperature.

Monitor the reaction by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.
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Extract the product with dichloromethane (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Caption: Proposed synthetic routes to butyltriiodo-stannane.
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Role in Lewis Acid Catalysis

Butyltriiodo-stannane
(Lewis Acid) Activation

Electrophile
(e.g., Aldehyde) Nucleophile

Product

Click to download full resolution via product page

Caption: Logical flow of butyltriiodo-stannane as a Lewis acid catalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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